Methylene Blue Hydrate: A Comprehensive Technical Guide to Synthesis and Characterization
Methylene Blue Hydrate: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of methylene (B1212753) blue hydrate (B1144303), a compound of significant interest in various scientific and medical fields. This document details experimental protocols for its preparation and purification, along with a comprehensive analysis of its physicochemical properties through various analytical techniques.
Introduction
Methylene blue, a heterocyclic aromatic compound, is a water-soluble cationic dye with a wide range of applications, including as a biological stain, a redox indicator, and a therapeutic agent.[1] It exists in various hydrated forms, with the number of water molecules influencing its crystalline structure and stability.[2][3] Understanding the synthesis of specific hydrates and their precise characterization is crucial for its application in research and drug development, ensuring reproducibility and efficacy.
Synthesis of Methylene Blue Hydrate
The synthesis of methylene blue typically involves the oxidation of N,N-dimethyl-p-phenylenediamine in the presence of sodium thiosulfate (B1220275), followed by a reaction with dimethylaniline, further oxidation, and cyclization to form the thiazine (B8601807) ring structure.[4] The crude product is then purified to yield methylene blue of high purity. The level of hydration is controlled during the final crystallization and drying steps.
General Synthesis Scheme
A common synthetic route starts from N,N-dimethylaniline, which undergoes nitrosation and reduction to form N,N-dimethyl-p-phenylenediamine. This intermediate is then oxidized and reacted with sodium thiosulfate. Subsequent oxidative condensation with N,N-dimethylaniline and ring-closure yields methylene blue.
Caption: General synthetic pathway for methylene blue.
Experimental Protocol: Synthesis of Methylene Blue
This protocol is a generalized procedure based on common synthetic methods.
Materials:
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N,N-dimethyl-p-phenylenediamine
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Manganese dioxide (MnO₂)
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Sodium thiosulfate (Na₂S₂O₃)
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Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
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N,N-dimethylaniline hydrochloride
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Copper sulfate (B86663) (CuSO₄)
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Water
Procedure:
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In a reaction vessel, dissolve N,N-dimethyl-p-phenylenediamine in water.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a predetermined molar equivalent of sulfuric or hydrochloric acid.
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Add sodium thiosulfate to the acidic solution.
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Gradually add manganese dioxide as the oxidizing agent while maintaining the low temperature to form a slurry containing 2-amino-5-dimethylaminophenyl thiosulfonic acid.
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To this reaction mixture, add a solution of N,N-dimethylaniline hydrochloride.
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Add additional manganese dioxide and acid to facilitate the formation of the indamine intermediate.
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Introduce copper sulfate as a catalyst and heat the reaction mixture to approximately 70-98 °C to induce cyclization and formation of methylene blue.
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Monitor the reaction completion using appropriate analytical techniques (e.g., TLC).
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Upon completion, the crude methylene blue is recovered, typically by filtration.
Purification and Preparation of Specific Hydrates
Purification of crude methylene blue is essential to remove unreacted starting materials, byproducts, and inorganic salts. The degree of hydration can be controlled through the purification and drying conditions.
Purification by Recrystallization
Protocol:
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Dissolve the crude methylene blue product in 0.1 M hydrochloric acid with gentle heating (e.g., 60 °C).
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Allow the solution to cool to room temperature for crystallization to occur.
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Collect the crystals by suction filtration.
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Repeat the recrystallization process with the same volume and concentration of hydrochloric acid.
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Finally, recrystallize the product from water.
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Dry the purified crystals under controlled conditions to obtain the desired hydrate.
Preparation of Specific Hydrates
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Methylene Blue Pentahydrate: This hydrate can be obtained by recrystallization from an aqueous HCl solution.[5]
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Methylene Blue Dihydrate: Prepared by suspension equilibration of the pentahydrate in a 10-fold excess of 2-propanol containing 0.5% water, followed by drying at 40 °C for 3 hours.[5]
Caption: Workflow for purification and specific hydrate formation.
Characterization of Methylene Blue Hydrate
A variety of analytical techniques are employed to characterize the structure, purity, and hydration state of methylene blue.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₈ClN₃S (anhydrous) |
| Molecular Weight | 319.85 g/mol (anhydrous) |
| Appearance | Dark green crystalline powder |
| Solubility | Soluble in water, ethanol; insoluble in ether |
X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique to identify the crystalline form and the hydration state of methylene blue, as each hydrate possesses a unique crystal lattice.
Experimental Protocol:
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Instrument: A powder X-ray diffractometer with Cu Kα radiation.
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Sample Preparation: A thin layer of the powdered sample is placed on a sample holder.
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Analysis: The sample is scanned over a range of 2θ angles, and the diffraction pattern is recorded.
Comparative XRPD Data for Methylene Blue Hydrates
| Hydrate Form | Characteristic 2θ Peaks (°) |
| Pentahydrate | 10.8, 13.5, 14.2, 21.7, 24.1, 26.5, 27.2 |
| Dihydrate | 6.8, 11.5, 17.8, 20.7, 23.9, 25.9, 27.8 |
| Anhydrous | 8.5, 14.1, 16.9, 21.3, 23.5, 26.1, 27.4 |
Note: Peak positions are approximate and can vary slightly based on experimental conditions.
Thermal Analysis (TGA and DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the water content and study the thermal stability of the hydrates.
Experimental Protocol:
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Instrument: TGA and DSC analyzers.
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Sample Preparation: A small, accurately weighed amount of the sample is placed in an aluminum pan.
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TGA Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, and the weight loss is recorded as a function of temperature.
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DSC Analysis: The sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference.
Comparative Thermal Analysis Data
| Hydrate Form | TGA Weight Loss (%) | DSC Endothermic Peak (°C) |
| Pentahydrate | ~22% (corresponding to 5 H₂O) | ~100-120 (dehydration) |
| Dihydrate | ~10% (corresponding to 2 H₂O) | ~80-100 (dehydration) |
| Monohydrate | ~5.3% (corresponding to 1 H₂O) | ~150-170 (dehydration) |
Spectroscopic Analysis
FTIR spectroscopy is used to identify the functional groups present in the molecule and to probe the interactions of water molecules in the hydrates.
Experimental Protocol:
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Instrument: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
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Sample Preparation: A small amount of the powder is placed directly on the ATR crystal.
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Analysis: The infrared spectrum is recorded in the range of 4000-400 cm⁻¹.
Characteristic FTIR Absorption Bands for Methylene Blue
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching of water molecules in hydrates |
| ~1600 | C=C and C=N stretching in the aromatic rings |
| ~1395 | C-H in-plane bending |
| ~1340 | C-N stretching of the dimethylamino group |
| ~1175 | C-N stretching |
| ~885 | C-H out-of-plane bending |
The intensity and position of the O-H stretching band can vary significantly between different hydrates.
Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for studying the skeletal vibrations of the methylene blue molecule.
Experimental Protocol:
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Instrument: Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
-
Sample Preparation: A small amount of the powder is placed on a microscope slide.
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Analysis: The scattered light is collected and analyzed to generate the Raman spectrum.
Characteristic Raman Peaks for Methylene Blue
| Wavenumber (cm⁻¹) | Assignment |
| ~1624 | C-C ring stretching |
| ~1399 | In-plane C-H ring deformation |
| ~1185 | C-H in-plane bending |
| ~504 | C-N-C skeletal bending |
| ~450 | C-S-C skeletal bending |
UV-Vis spectroscopy is used to determine the concentration of methylene blue in solution and to study its aggregation behavior.
Experimental Protocol:
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Instrument: UV-Vis spectrophotometer.
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Sample Preparation: A solution of methylene blue is prepared in a suitable solvent (e.g., water or ethanol) at a known concentration.
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Analysis: The absorbance spectrum is recorded over the visible and ultraviolet range.
UV-Vis Absorption Data for Methylene Blue
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Water | ~664 | ~80,000 - 95,000 |
| Ethanol | ~655 | ~75,000 - 90,000 |
Methylene blue exhibits a shoulder at ~615 nm in aqueous solutions, which is attributed to the formation of dimers.
Caption: Workflow for the characterization of methylene blue hydrate.
Conclusion
The synthesis and characterization of methylene blue hydrate require careful control of reaction conditions and purification processes to obtain the desired form with high purity. The analytical techniques outlined in this guide provide a robust framework for the comprehensive characterization of methylene blue hydrates, which is essential for its reliable application in research and development. The provided protocols and data serve as a valuable resource for scientists and professionals working with this versatile compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Transformation and dehydration kinetics of methylene blue hydrates detected by terahertz time-domain spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07118C [pubs.rsc.org]
